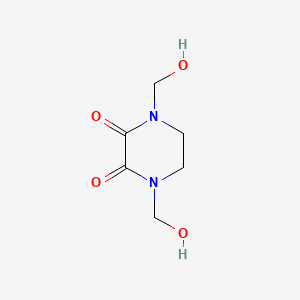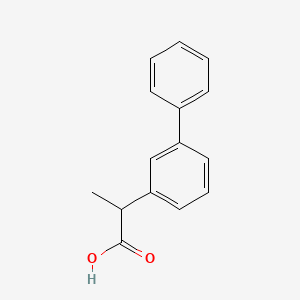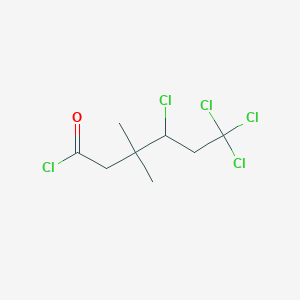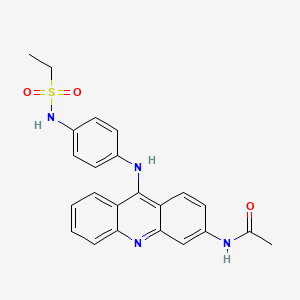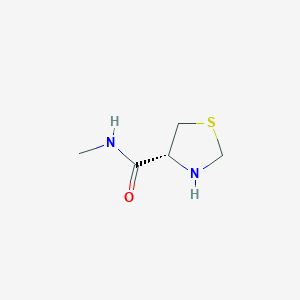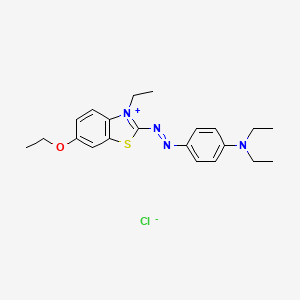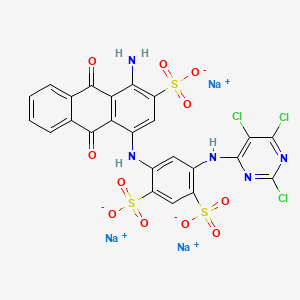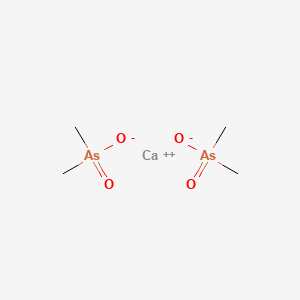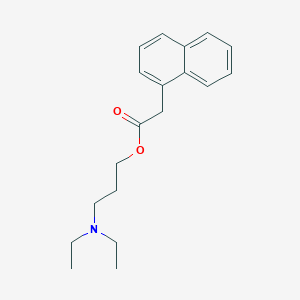
3-Diethylaminopropyl 2-naphthalen-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylamino)propyl 2-naphthalen-1-ylacetate: is an organic compound with the molecular formula C19H25NO2 It is a derivative of naphthalene and is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a naphthalen-1-ylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate typically involves the esterification of 1-naphthaleneacetic acid with 3-(diethylamino)propyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(diethylamino)propyl 2-naphthalen-1-ylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the behavior of biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, 3-(diethylamino)propyl 2-naphthalen-1-ylacetate can be used as a precursor for the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-(diethylamino)propylamine: This compound shares the diethylamino and propyl groups but lacks the naphthalen-1-ylacetate moiety.
1-naphthaleneacetic acid: This compound contains the naphthalene ring and acetic acid group but lacks the diethylamino and propyl groups.
Uniqueness: 3-(diethylamino)propyl 2-naphthalen-1-ylacetate is unique due to the combination of its structural features, which allow for diverse chemical reactivity and biological interactions. The presence of both the diethylamino group and the naphthalene ring provides a versatile platform for various applications in research and industry.
Properties
CAS No. |
5437-28-5 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(diethylamino)propyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C19H25NO2/c1-3-20(4-2)13-8-14-22-19(21)15-17-11-7-10-16-9-5-6-12-18(16)17/h5-7,9-12H,3-4,8,13-15H2,1-2H3 |
InChI Key |
OHHVOYGWFDRAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


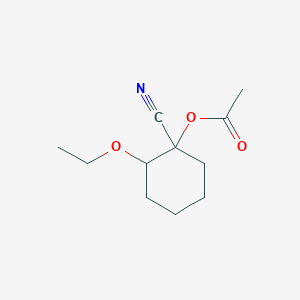
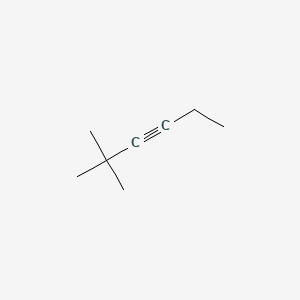
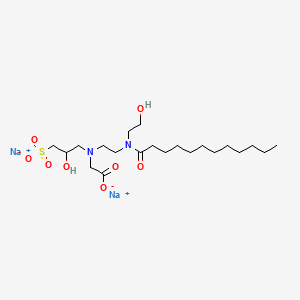
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
